molecular formula C16H12N2O4S B2829402 N-(4-nitrophenyl)naphthalene-2-sulfonamide CAS No. 22092-21-3

N-(4-nitrophenyl)naphthalene-2-sulfonamide

Cat. No.: B2829402
CAS No.: 22092-21-3
M. Wt: 328.34
InChI Key: IIBIDMQMPLQCBT-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)naphthalene-2-sulfonamide is an organic compound with the molecular formula C16H12N2O4S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science . The structure of this compound consists of a naphthalene ring system substituted with a sulfonamide group and a nitrophenyl group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(4-nitrophenyl)naphthalene-2-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(4-nitrophenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include amino-substituted derivatives and naphthoquinone derivatives.

Scientific Research Applications

N-(4-nitrophenyl)naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria .

Comparison with Similar Compounds

N-(4-nitrophenyl)naphthalene-2-sulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its naphthalene ring system, which provides additional stability and reactivity compared to other sulfonamide compounds.

Properties

IUPAC Name

N-(4-nitrophenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-18(20)15-8-6-14(7-9-15)17-23(21,22)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIDMQMPLQCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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